Head-to-Head Phase 3 Clinical Trial: Ripasudil 0.4% BID vs Netarsudil 0.02% QD in Japanese Glaucoma Patients
In the J-ROCKET Phase 3 head-to-head trial (NCT04620135, n=245), ripasudil 0.4% BID demonstrated numerically superior IOP reduction compared to netarsudil 0.02% QD. At Week 4, mean diurnal IOP reduction was -4.5 mmHg with ripasudil versus -3.7 mmHg with netarsudil, representing a 0.8 mmHg greater reduction (P=0.0086). [1] Conjunctival hyperemia, the most common adverse event, occurred in 52.5% of ripasudil-treated patients versus 41.7% with netarsudil, a quantitative difference of 10.8 percentage points. [1] This study provides direct, same-class comparator evidence that ripasudil achieves statistically significantly greater IOP lowering than netarsudil, albeit with higher rates of conjunctival hyperemia.
| Evidence Dimension | Mean diurnal IOP reduction at Week 4 |
|---|---|
| Target Compound Data | -4.5 mmHg |
| Comparator Or Baseline | Netarsudil 0.02% QD: -3.7 mmHg |
| Quantified Difference | 0.8 mmHg greater reduction (P=0.0086) |
| Conditions | Phase 3 randomized, double-masked, parallel-group study; 245 Japanese patients with POAG or OHT; 4-week treatment period |
Why This Matters
This is the only published head-to-head comparison of two approved ROCK inhibitors, providing direct evidence for efficacy-based selection favoring ripasudil for greater IOP reduction.
- [1] Araie M, Sugiyama K, Aso K, Kanemoto K, Iwata R, Hollander DA, Senchyna M, Kopczynski CC. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET). Adv Ther. 2023;40(11):4639-4655. View Source
